Cas no 15864-53-6 (3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione)
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Benzisothiazole,3,6-dichloro-, 1,1-dioxide
- 3,6-dichloro-1,2-benzothiazole 1,1-dioxide
- 3,6-Dichloro-1,2-benzisothiazole 1,1-dioxide
- 3,6-Dichlorobenzo[d]isothiazole1,1-dioxide
- DTXSID20166490
- 3,6-dichloro-1
- 3,6-dichloro-1,2-benzothiazole-1,1-dione
- 3,6-Dichlorobenzo[d]isothiazole 1,1-dioxide
- EN300-209319
- 6-Chloropseudosaccharyl chloride
- 15864-53-6
- 20687P4XQ3
- UNII-20687P4XQ3
- SCHEMBL10908011
- 3,6-DICHLORO-PSEUDO-SACCHARIN
- Q27253437
- 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione
- E?,2-benzothiazole-1,1-dione
- 1,2-Benzisothiazole, 3,6-dichloro-, 1,1-dioxide
-
- MDL: MFCD25959569
- Inchi: 1S/C7H3Cl2NO2S/c8-4-1-2-5-6(3-4)13(11,12)10-7(5)9/h1-3H
- InChI Key: VJJUJEMEUPXOOB-UHFFFAOYSA-N
- SMILES: ClC1C2C=CC(=CC=2S(N=1)(=O)=O)Cl
Computed Properties
- Exact Mass: 234.92629
- Monoisotopic Mass: 234.926154
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.9
- XLogP3: 2.3
Experimental Properties
- Density: 1.79
- Boiling Point: 416.6°C at 760 mmHg
- Flash Point: 205.7°C
- Refractive Index: 1.713
- PSA: 47.03
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D650563-10mg |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D650563-50mg |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | D650563-100mg |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 100mg |
$ 295.00 | 2022-06-05 | ||
| Enamine | EN300-209319-0.05g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-209319-0.1g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-209319-0.25g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-209319-0.5g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-209319-1.0g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 1g |
$785.0 | 2023-06-08 | |
| Enamine | EN300-209319-2.5g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-209319-5.0g |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione |
15864-53-6 | 90% | 5g |
$2277.0 | 2023-06-08 |
3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione Related Literature
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione
Comprehensive Overview of 3,6-Dichloro-1lambda6,2-benzothiazole-1,1-dione (CAS No. 15864-53-6)
3,6-Dichloro-1lambda6,2-benzothiazole-1,1-dione (CAS No. 15864-53-6) is a specialized organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound, often referred to by its systematic name or CAS number, belongs to the class of benzothiazole derivatives, which are widely studied for their diverse functionalities. Researchers and industry professionals are increasingly interested in this compound for its role in advanced material science, pharmaceutical intermediates, and agrochemical formulations.
The molecular structure of 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione features a benzothiazole core substituted with two chlorine atoms at positions 3 and 6, along with a sulfone group. This configuration imparts distinct electronic and steric properties, making it a valuable building block in synthetic chemistry. Recent studies have explored its utility in heterocyclic synthesis, where it serves as a precursor for more complex molecules. The compound's stability and reactivity under various conditions have also made it a subject of interest in green chemistry initiatives, aligning with the global push for sustainable chemical processes.
One of the most frequently searched questions about CAS No. 15864-53-6 revolves around its solubility and compatibility with common solvents. Experimental data indicate that this compound exhibits moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile, while being less soluble in water. This property is critical for researchers designing catalytic systems or polymer matrices where controlled dissolution is required. Additionally, its thermal stability up to 200°C makes it suitable for high-temperature applications, a topic often queried in academic forums.
In the context of material science, 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione has been investigated for its potential use in organic electronics. Its conjugated system and electron-withdrawing groups contribute to interesting optoelectronic properties, which are relevant for OLEDs and photovoltaic devices. Recent publications have highlighted its role in enhancing charge transport in thin-film transistors, a hot topic in the era of flexible electronics. These applications align with the growing demand for energy-efficient technologies, a trend reflected in search engine analytics.
From a synthetic perspective, the compound's chloro-substituted benzothiazole moiety offers versatile sites for further functionalization. This characteristic has led to its exploration in medicinal chemistry, particularly in the design of bioactive molecules. While not a drug itself, its derivatives have shown promise in preliminary screenings for various biological activities. Queries about "benzothiazole derivatives in drug discovery" frequently appear in scientific databases, underscoring the relevance of this structural motif.
Environmental considerations surrounding 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione have also become a focus area. Recent computational studies have modeled its degradation pathways, addressing common concerns about chemical persistence in ecosystems. These investigations are particularly timely given the increased scrutiny on industrial chemicals and their ecological footprints. The compound's behavior under photolytic conditions has been another area of active research, with findings suggesting potential for controlled environmental breakdown.
Analytical characterization of CAS No. 15864-53-6 typically involves techniques such as HPLC, mass spectrometry, and NMR spectroscopy. These methods are frequently searched in conjunction with the compound's name, reflecting the practical needs of laboratory personnel. The compound's distinct spectral signatures facilitate its identification in complex mixtures, an important consideration for quality control in manufacturing processes. Recent advances in analytical chemistry have enabled more sensitive detection limits, expanding its potential applications.
The commercial availability of 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione has improved in recent years, with multiple suppliers now offering it in research quantities. This accessibility has spurred innovation across multiple disciplines, from coordination chemistry to surface modification studies. Pricing trends and purity specifications are common search terms associated with this compound, indicating its growing importance in various research budgets. The development of scalable synthesis protocols has been another area of progress, addressing earlier limitations in production capacity.
Looking forward, the scientific community anticipates expanded applications for 3,6-dichloro-1lambda6,2-benzothiazole-1,1-dione in emerging fields such as metal-organic frameworks (MOFs) and supramolecular chemistry. Its ability to coordinate with various metal centers while maintaining structural integrity makes it an attractive candidate for designing functional materials. These developments coincide with increased interest in smart materials and responsive systems, topics that dominate contemporary materials science literature and search queries.
In conclusion, 3,6-Dichloro-1lambda6,2-benzothiazole-1,1-dione (CAS No. 15864-53-6) represents a versatile chemical entity with broad potential across scientific and industrial domains. Its unique structural features continue to inspire innovative applications while addressing modern challenges in sustainability and technological advancement. As research progresses, this compound is likely to maintain its position as a valuable tool in the chemist's repertoire, bridging fundamental science with practical solutions.
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